molecular formula C10H14N2NiO8 B230980 Bisdequalinium CAS No. 16776-40-2

Bisdequalinium

Cat. No.: B230980
CAS No.: 16776-40-2
M. Wt: 594.9 g/mol
InChI Key: ZFWYZPJOMMIRAM-UHFFFAOYSA-P
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Description

Bisdequalinium chloride is an aminoquinoline.

Properties

CAS No.

16776-40-2

Molecular Formula

C10H14N2NiO8

Molecular Weight

594.9 g/mol

IUPAC Name

39,42-dimethyl-20,31-diaza-1,12-diazoniapentacyclo[30.6.2.212,19.013,18.033,38]dotetraconta-1(39),12(42),13,15,17,19(41),32(40),33,35,37-decaene

InChI

InChI=1S/C40H56N4/c1-33-31-37-35-23-15-17-25-39(35)43(33)29-21-13-9-5-6-10-14-22-30-44-34(2)32-38(36-24-16-18-26-40(36)44)42-28-20-12-8-4-3-7-11-19-27-41-37/h15-18,23-26,31-32H,3-14,19-22,27-30H2,1-2H3/p+2

InChI Key

ZFWYZPJOMMIRAM-UHFFFAOYSA-P

SMILES

CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C

Canonical SMILES

CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C

Related CAS

3785-44-2 (diacetate)

Synonyms

is-dequalinium
bisdequalinium
bisdequalinium bromide
bisdequalinium chloride
bisdequalinium diacetate
bisdequalinium dibromide
bisdequalinium dichloride
N(1),N(1')-decamethylene-N(4),N(4')-decamethylenebis-4-aminoquinaldinium-diacetate
N,N'-decamethylene-N(4),N(4')-decamthylenebis(4-aminoquinaldinium chloride)
Salvisol
Salvizol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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